Methyl 3-formylpentanoate

Description

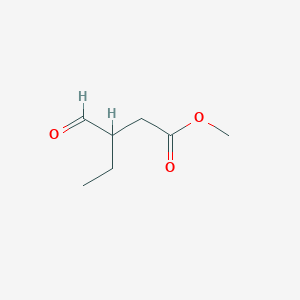

Methyl 3-formylpentanoate is an organic compound characterized by a pentanoate ester backbone with a formyl (-CHO) substituent at the third carbon position. Its molecular formula is C₇H₁₀O₃, combining ester and aldehyde functional groups. This dual functionality enables unique reactivity, particularly in cyclocondensation reactions. For example, it reacts with (R)-phenylglycinol to form bicyclic lactams, a process critical in synthesizing chiral intermediates for pharmaceuticals .

Key Properties (from synthesis in ):

- Boiling Point: 93–96 °C at 0.1 mmHg

- IR Peaks: 1711 cm⁻¹ (ester C=O) and 1743 cm⁻¹ (aldehyde C=O)

- ¹H NMR: δ 9.72 (s, 1H, aldehyde proton), 3.69 (s, 3H, ester OCH₃)

- ¹³C NMR: δ 202.7 (aldehyde carbon), 172.2 (ester carbonyl)

Properties

CAS No. |

40630-07-7 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 3-formylpentanoate |

InChI |

InChI=1S/C7H12O3/c1-3-6(5-8)4-7(9)10-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

KHJXZEQLODIMJX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OC)C=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification and Alcoholysis

Methyl 3-formylpentanoate undergoes alcoholysis in the presence of acid catalysts to form substituted esters. For example:

-

Reaction with methanol in the presence of p-toluenesulfonic acid (p-TsOH) at 20°C yields methyl 4-methyl-3-formylpentanoate derivatives. This reaction is critical for synthesizing intermediates used in cyclopropane ring formation .

| Conditions | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| Methanol + p-TsOH | Acidic | 20°C | Methyl 4-methyl-3-formylpentanoate | ~65% |

Cyclization to Cyclopropane Derivatives

The compound serves as a precursor for cyclopropane synthesis via base-mediated intramolecular aldol condensation:

-

Base treatment (e.g., concentrated NaOH) in acetone with hydrochloric acid hydrolysis produces trans-2,2-dimethyl-3-formyl-cyclopropane-1-carboxylic acid .

-

Key steps :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (aq.) + HCl | 20–25°C, 20 hours | trans-2,2-dimethyl-3-formyl-cyclopropane-1-carboxylic acid | 70–80% |

Hydrolysis and Saponification

This compound undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl or H₂SO₄ in aqueous acetone) cleaves the ester to form 4-methyl-3-formylpentanoic acid .

-

Basic saponification (NaOH in non-aqueous media with phase-transfer catalysts) yields carboxylate salts, which are intermediates for further functionalization .

Reaction with Nucleophiles

The formyl group participates in nucleophilic additions:

-

Grignard reagents or organometallic compounds add to the aldehyde, forming secondary alcohols .

-

Amines react to form Schiff bases, though specific examples are not detailed in the provided sources.

Thermal Stability and Decomposition

While direct data on thermal decomposition is limited, analogous esters (e.g., methyl pentanoate) exhibit ϕ-sensitivity in combustion studies, suggesting potential instability at elevated temperatures .

Comparison with Similar Compounds

Methyl 3-methylpentanoate

- Molecular Formula : C₇H₁₂O₂

- Applications: Used as a flavoring agent due to its fruity odor. Lacks the aldehyde-driven reactivity of Methyl 3-formylpentanoate .

3-Ethylpentanal

2-Methyl-3-pentanone

- Molecular Formula : C₆H₁₂O

- Functional Groups : Ketone

- Reactivity : Less electrophilic than aldehydes; participates in ketone-specific reactions (e.g., Grignard additions) .

Physical and Chemical Properties

Notes:

- The aldehyde group in this compound enhances its electrophilicity compared to ketones or simple esters.

- Methyl 3-methylpentanoate lacks cross-reactive sites, limiting its utility in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.